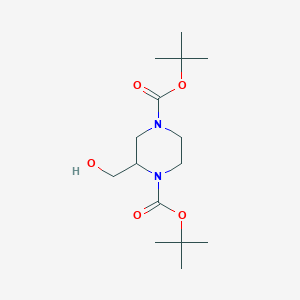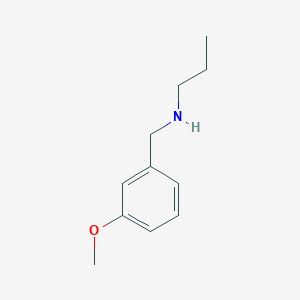
N-(2-methylphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)ethanesulfonamide, also known as MESNA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-containing compound that has the ability to protect cells from oxidative damage and to detoxify harmful compounds.
Wirkmechanismus
N-(2-methylphenyl)ethanesulfonamide acts as a sulfhydryl-containing compound that can donate electrons to reduce reactive oxygen species (ROS) and other harmful compounds. It can also bind to toxic metabolites and prevent them from damaging cells. Additionally, it can enhance the activity of antioxidant enzymes such as glutathione peroxidase and catalase.
Biochemical and Physiological Effects:
N-(2-methylphenyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. It has also been shown to have neuroprotective effects and to improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)ethanesulfonamide has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, it has some limitations. It can interact with other compounds in the experimental system, which can affect the results. It can also have variable effects depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methylphenyl)ethanesulfonamide in scientific research. It could be used in the development of new therapies for cancer, neurodegenerative diseases, and liver diseases. It could also be used in the synthesis of nanoparticles with specific properties. Additionally, further studies could be conducted to investigate the mechanisms of action of N-(2-methylphenyl)ethanesulfonamide and to identify its potential side effects.
Conclusion:
N-(2-methylphenyl)ethanesulfonamide is a sulfhydryl-containing compound that has been widely used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has several advantages for lab experiments, but also has some limitations. There are several future directions for its use in scientific research, including the development of new therapies and the investigation of its mechanisms of action.
Synthesemethoden
The synthesis of N-(2-methylphenyl)ethanesulfonamide can be achieved by the reaction of 2-methylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)ethanesulfonamide has been extensively used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has been used in studies related to cancer, neurodegenerative diseases, and liver diseases. It has also been used as a reducing agent in the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
57616-26-9 |
|---|---|
Molekularformel |
C9H13NO2S |
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
N-(2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
CTMSXFKIGWNXAC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)

![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)

![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)